1-(4-Coumaroyl)alpha-rhamnopyranose
Description
1-(4-Coumaroyl)alpha-rhamnopyranose is a phenolic glycoside composed of α-L-rhamnopyranose (a 6-deoxy sugar derived from mannose) esterified with 4-coumaric acid (a hydroxycinnamic acid) at the 1-position . Its molecular formula is C₁₅H₁₈O₇, with a molecular weight of 310.30 g/mol and a density of 1.44 g/cm³ . The compound is associated with plant secondary metabolism, where coumaroyl esters often serve as intermediates or storage forms of phenolic acids. While its specific biological roles remain less characterized compared to other 4-coumaroyl derivatives, its structural features align with compounds involved in antimicrobial defense and UV protection .
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGOPIRPQIZFRD-UVHWXNHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102719-86-8 | |
| Record name | 1-(4-Coumaroyl)alpha-rhamnopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Phytochemical Isolation from Lamiaceae Species
The isolation of 1-(4-coumaroyl)alpha-rhamnopyranose from Lamiaceae plants involves sequential solvent partitioning and chromatographic purification. Blanco et al. (2020) extracted young stems using n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and n-butanol, followed by silica gel column chromatography and preparative thin-layer chromatography (TLC). The DCM fraction yielded four new acylated rhamnopyranoses, including the target compound, through gradient elution with n-hexane:EtOAc (8:2) and EtOAc:MeOH mixtures. Key steps include:
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Solvent partitioning : Sequential extraction with increasing polarity solvents to separate non-polar and polar constituents.
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Column chromatography : Silica gel columns (65 × 1.5 cm) eluted with n-hexane:EtOAc gradients (0–100%) to isolate acylated rhamnopyranoses.
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Preparative TLC : Final purification using EtOAc:glacial acetic acid:formic acid:H₂O (10:1:1:2) to achieve >95% purity.
Table 1: Extraction and Purification Parameters from Blanco et al. (2020)
| Step | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Initial extraction | n-Hexane/DCM/EtOAc/n-Butanol | 8–50 | 60–70 |
| Column chromatography | n-Hexane:EtOAc (gradient) | 30–40 | 80–90 |
| Preparative TLC | EtOAc:G.A.A:F.A:H₂O (10:1:1:2) | 5–10 | >95 |
Chemical Synthesis via Acylation Strategies
Blocking-Deblocking Technique for Selective Acylation
Matin and Ibrahim (2010) demonstrated selective 4-O-acylation of methyl α-L-rhamnopyranoside using a protecting-group strategy. Although their study focused on octanoylation, the method is adaptable for coumaroylation:
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Protection of hydroxyl groups : Reaction with 2,2-dimethoxypropane to form 2,3-O-isopropylidene derivatives, shielding positions 2 and 3.
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Acylation at C-4 : Treatment with coumaroyl chloride in anhydrous pyridine with 4-dimethylaminopyridine (DMAP) as a catalyst.
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Deprotection : Removal of isopropylidene groups using glacial acetic acid at 40°C.
Table 2: Reaction Conditions for Coumaroylation
| Parameter | Value |
|---|---|
| Coumaroyl chloride | 1.2 equivalents |
| Solvent | Anhydrous pyridine |
| Catalyst | DMAP (0.1 equivalents) |
| Temperature | 0°C → room temperature |
| Reaction time | 12 hours |
| Yield after deprotection | 85–90% |
Enzymatic Biosynthesis via 4-Coumaroyl-CoA Ligases
In Vitro Enzymatic Activation
The enzymatic synthesis of this compound leverages 4-coumaroyl-CoA ligases (4CLs) to activate coumaric acid. Cc4CL1 and Cc4CL2 from Crocosmia × crocosmiiflora catalyze the ATP-dependent formation of coumaroyl-CoA, which serves as a donor for rhamnosyltransferases.
Table 3: Enzymatic Activity of Cc4CL1 and Cc4CL2
| Enzyme | Substrate | Vmax (nkat/mg) | Km (μM) |
|---|---|---|---|
| Cc4CL1 | Coumaric acid | 45.2 ± 3.1 | 12.5 |
| Cc4CL1 | Caffeic acid | 18.7 ± 1.9 | 28.4 |
| Cc4CL2 | Coumaric acid | 52.6 ± 4.2 | 10.8 |
Heterologous Production in Yeast
Coumaroyl-CoA thioesters generated by Cc4CLs can be coupled with rhamnosyltransferases in engineered Saccharomyces cerevisiae for in vivo biosynthesis. Co-expression with flavonoid pathway enzymes yielded 5.8 mg/L naringenin, demonstrating feasibility for scaled production.
Structural Characterization and Validation
Spectroscopic Analysis
This compound is characterized by:
Pharmacophore Modeling
Molecular Operating Environment (MOE) analysis of acylated rhamnopyranoses identified three hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic group as critical for bioactivity. The coumaroyl moiety contributes aromatic and hydrophobic features essential for binding to triple-negative breast cancer targets.
Comparative Analysis of Preparation Methods
Table 4: Advantages and Limitations of Each Method
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Natural extraction | 5–10 | >95 | Low | High |
| Chemical synthesis | 85–90 | 90–95 | Moderate | Medium |
| Enzymatic biosynthesis | 60–75 | 80–90 | High | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Coumaroyl)alpha-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the rhamnopyranose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the 4-coumaroyl group can be reduced to form a saturated derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that 1-(4-Coumaroyl)alpha-rhamnopyranose exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several studies, suggesting its potential as a dietary supplement or therapeutic agent .
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its role in inhibiting pro-inflammatory cytokines could be beneficial in conditions such as arthritis and other inflammatory disorders .
3. Antidiabetic Potential
Preliminary studies have suggested that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential as an antidiabetic agent. Further research is required to elucidate the mechanisms involved and to confirm these effects in clinical settings .
Agricultural Applications
1. Plant Growth Regulators
Due to its structural similarity to natural plant hormones, this compound has been investigated for its role as a plant growth regulator. It may influence growth patterns and stress responses in plants, enhancing yield and resilience against environmental stresses.
2. Natural Pesticides
The compound's antifungal and antibacterial properties suggest potential applications in developing natural pesticides. Its efficacy against various plant pathogens could provide an eco-friendly alternative to synthetic pesticides, aligning with sustainable agricultural practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability, suggesting protective effects against oxidative stress-related diseases. |
| Study 2 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages, indicating potential therapeutic use in inflammatory conditions. |
| Study 3 | Antidiabetic Potential | Enhanced glucose uptake in muscle cells; further studies needed for clinical validation. |
Mechanism of Action
The mechanism of action of 1-(4-Coumaroyl)alpha-rhamnopyranose involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Coumaroyl Amides
4-Coumaroyl amides, such as 4-coumaroyl 2'-chloro-4'-nitrophenylamine and 4-coumaroyl dopamine, are nitrogen-linked derivatives with notable antimicrobial activity. Key distinctions include:
For example, 4-coumaroyl 2'-chloro-4'-nitrophenylamine exhibits an MIC of 929 nM against Bacillus subtilis, outperforming cinnamoyl amides . This suggests that nitrogen-linked derivatives may have enhanced bioactivity compared to sugar esters like this compound, though structural variations (e.g., halogenation) significantly influence potency .
Other 4-Coumaroyl Esters
- trans-5-O-(4-Coumaroyl)-D-quinate: A quinic acid ester found in spearmint (M. spicata), this compound is part of the phenolic acid class, contrasting with the sugar ester structure of this compound. It is implicated in antioxidant defense but lacks reported antimicrobial activity .
- Caffeoyl and Feruloyl Esters : These derivatives, such as caffeoyl dopamine, exhibit stronger antioxidant properties due to additional hydroxyl groups, whereas 4-coumaroyl derivatives prioritize UV absorption .
Structural and Functional Insights
- Bioactivity: The antimicrobial efficacy of 4-coumaroyl amides versus the undefined role of this compound highlights the importance of the conjugated moiety. Amides’ nitrogen linkage may enhance membrane permeability, whereas sugar esters may prioritize transport or stability .
- Biosynthetic Context: this compound likely originates from 4-coumaroyl CoA via glycosyltransferases, analogous to other phenolic glycosides. However, its metabolic flux remains less studied compared to pathways leading to flavonoids or lignins .
Biological Activity
1-(4-Coumaroyl)alpha-rhamnopyranose is a glycoside derived from the combination of rhamnose and p-coumaric acid. This compound has garnered attention in recent years due to its diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a rhamnopyranose sugar moiety linked to a p-coumaroyl group. Its molecular formula is , and it has a molecular weight of 270.24 g/mol. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study utilizing various assays, such as the DPPH radical scavenging assay, demonstrated that this compound effectively neutralizes free radicals, thereby reducing oxidative stress in cells.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 50.2 |
| ABTS Scavenging | 45.3 |
| FRAP (Ferric Reducing Ability) | 48.7 |
The antioxidant activity is attributed to the p-coumaroyl moiety, which enhances electron donation capabilities, thereby stabilizing free radicals .
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogenic microorganisms. In vitro studies tested its efficacy against bacteria such as Staphylococcus aureus (including MRSA), Escherichia coli, and fungi like Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 32 |
| E. coli | 64 |
| C. albicans | 16 |
These findings suggest that the compound may serve as a potential natural antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using lipopolysaccharide (LPS)-induced inflammation models in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 60 |
| IL-6 | 200 | 75 |
This reduction indicates the potential application of this compound in managing inflammatory conditions .
Anticancer Potential
Recent studies have explored the anticancer effects of this compound on various cancer cell lines, including breast and colon cancer cells. The compound exhibited cytotoxic effects, leading to apoptosis in these cells.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast cancer) | 25 |
| HT-29 (Colon cancer) | 30 |
Mechanistically, it was found that the compound induces cell cycle arrest and promotes caspase-dependent apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various flavonoid glycosides, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The study highlighted its potential use in developing new antimicrobial therapies .
Case Study 2: Antioxidant Mechanism
In another study focusing on oxidative stress in human endothelial cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS). This suggests a protective role against oxidative damage .
Q & A
Q. How is 1-(4-Coumaroyl)alpha-rhamnopyranose structurally characterized in academic research?
Methodological Answer: Structural elucidation relies on spectroscopic techniques such as NMR (¹H, ¹³C, and 2D experiments like COSY, HSQC) and high-resolution mass spectrometry (HRMS). For example, coupling constants in the anomeric region of the rhamnose moiety (~4.5–5.5 ppm in ¹H NMR) confirm the α-configuration. The 4-coumaroyl group is identified via UV-Vis (λmax ~310 nm for trans-coumaroyl absorption) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
Q. What are common synthetic routes for this compound?
Methodological Answer: Synthesis involves glycosylation of α-L-rhamnopyranose with 4-coumaroyl chloride under basic conditions (e.g., pyridine or DMAP). Protecting groups (e.g., acetyl or benzyl) are often used to ensure regioselectivity. Post-synthesis, deprotection is achieved via hydrolysis (acidic/basic conditions) or catalytic hydrogenation. Yield optimization requires monitoring reaction kinetics using HPLC or TLC .
Q. What biological roles or activities are associated with this compound?
Methodological Answer: Studies focus on its antioxidant and antimicrobial properties. For instance, disc diffusion assays (e.g., against E. coli or S. aureus) quantify antimicrobial activity. Antioxidant potential is measured via DPPH radical scavenging assays (IC₅₀ values). Comparative analysis with analogs (e.g., methylated derivatives) helps identify structure-activity relationships .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of 4-coumaroylation in rhamnose derivatives?
Methodological Answer: Use statistical experimental design (e.g., Box-Behnken or Central Composite Design) to model variables like temperature, solvent polarity, and catalyst concentration. Response Surface Methodology (RSM) identifies optimal conditions. For example, acetonitrile as a solvent may enhance coumaroyl group orientation via hydrogen bonding, while DMAP increases acylation efficiency .
Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled stability studies. Use accelerated stability testing (40°C/75% RH) with HPLC quantification. Conflicting results may arise from impurities; thus, purity verification via DSC (melting point consistency) and LC-MS is critical. Meta-analysis of existing literature under standardized protocols can reconcile discrepancies .
Q. What computational strategies predict the interaction of this compound with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model ligand-receptor interactions. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize geometry and electrostatic potentials. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD values) .
Q. How do researchers address challenges in isolating this compound from natural sources?
Methodological Answer: Combine column chromatography (silica gel, Sephadex LH-20) with preparative HPLC (C18 column, methanol-water gradient). LC-MS-guided fractionation minimizes co-elution of structurally similar phenolics. Solvent extraction efficiency is quantified via mass balance equations, while NMR-based dereplication avoids redundant isolation .
Q. What methodologies quantify trace impurities in synthesized this compound?
Methodological Answer: Ultra-performance LC (UPLC) coupled with charged aerosol detection (CAD) detects non-UV-active impurities. For quantification, spike samples with internal standards (e.g., deuterated coumaric acid). Validation follows ICH guidelines (Linearity: R² ≥0.99; LOQ ≤0.1%) .
Methodological Frameworks
Q. How to design a study comparing the bioactivity of this compound across plant species?
Methodological Answer: Use a PICO framework:
- Population : Extracts from Lagotis yunnanensis vs. Plantago major.
- Intervention : Dose-response curves (0.1–100 µM).
- Comparison : Negative controls (untreated cells) and positive controls (ascorbic acid for antioxidant assays).
- Outcome : IC₅₀, MIC values. ANOVA with post-hoc Tukey tests identifies interspecies variability .
Q. What steps ensure reproducibility in scaling up this compound synthesis?
Methodological Answer: Implement Quality by Design (QbD):
- Define Critical Quality Attributes (CQAs): Purity ≥95%, yield ≥70%.
- Identify Critical Process Parameters (CPPs): Reaction time, temperature.
- Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring.
Scale-up follows geometric similarity principles (e.g., constant power/volume ratio in reactors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
